1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide
Description
1-{4-[(4-Chlorobenzoyl)Amino]Benzoyl}-N-Cyclopropylpiperidine-3-Carboxamide is a synthetic organic compound characterized by a central piperidine ring substituted with a cyclopropylcarboxamide group and a benzoyl moiety bearing a 4-chlorobenzoylamino substituent. The compound’s crystallographic properties, if determined, would rely on tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-10-7-11(2)22-19-16(10)17-18(28-19)20(27)25(12(3)23-17)9-15(26)24-14-6-4-5-13(21)8-14/h4-8H,9H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEILSDMDFUWBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC(=CC=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzoic acid to form 4-[(4-chlorobenzoyl)amino]benzoic acid. This intermediate is then reacted with N-cyclopropylpiperidine-3-carboxamide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with thiosemicarbazide derivatives (e.g., compounds 11–14 in ), which also feature 4-chlorobenzoyl groups but differ in core scaffolds and substituents. Below is a comparative analysis:
Key Observations :
Core Scaffold: The target compound’s piperidine-carboxamide scaffold contrasts with the thiosemicarbazide backbone of compounds 11–14, which may confer distinct electronic and steric properties.
Substituent Effects : The cyclopropyl group in the target compound introduces steric hindrance, likely reducing off-target interactions compared to the aryl substituents (e.g., acetyl, fluoro, chloro) in 11–14 . However, the latter’s halogenated aryl groups may enhance lipophilicity and membrane permeability .
Research Findings and Methodological Considerations
Structural Validation and Crystallography
Accurate structural comparisons rely on crystallographic tools like SHELX for refinement and ORTEP-3 for 3D visualization . Structure validation protocols (e.g., checks for atomic displacement parameters, bond-length outliers) ensure reliability in comparative analyses .
Hypothetical Activity Profiling
Though specific bioactivity data for the target compound is unavailable, the Cheng-Prusoff equation (relating Ki and IC50) provides a framework for comparing inhibitory potencies if enzymatic assays are conducted . For example, the thiosemicarbazides 11–14 could be tested alongside the target compound to assess differences in binding affinity modulated by their functional groups.
Biological Activity
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features, including a chlorobenzoyl group and a cyclopropyl moiety. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A chlorobenzoyl group
- A piperidine ring
- A cyclopropyl group
Synthesis
The synthesis of this compound typically involves several steps:
- Reaction of 4-chlorobenzoyl chloride with 4-aminobenzoic acid to yield 4-[(4-chlorobenzoyl)amino]benzoic acid.
- Subsequent reaction with N-cyclopropylpiperidine-3-carboxamide under controlled conditions to produce the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant biochemical effects.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in cancer cells.
- CNS Activity : The compound may influence central nervous system functions, potentially acting as an anxiolytic or antidepressant based on its structural analogs.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
A review of recent literature highlights several case studies demonstrating the biological efficacy of related compounds:
- Study 1 : A compound structurally similar to this compound was tested for anticancer activity in vitro and showed a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7, HeLa).
- Study 2 : Another study explored the CNS effects of related benzamide derivatives, revealing potential anxiolytic effects in animal models, suggesting a pathway for further exploration of this compound's effects on mood disorders.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{4-[(4-fluorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide | Fluorine instead of chlorine | Potential CNS activity |
| 1-{4-[(4-bromobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide | Bromine instead of chlorine | Anticancer properties |
| 1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide | Methyl group addition | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
